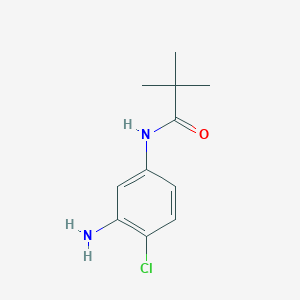

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

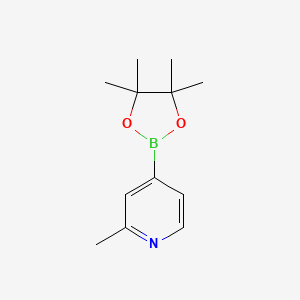

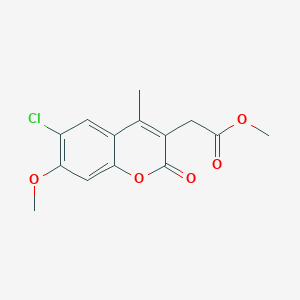

“N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide” is a chemical compound. Based on its name, it likely contains an amide group (-CONH2), a fluorobenzene group (C6H4F), and an amino group (-NH2) attached to a methoxyphenyl group (C6H4OCH3). The exact properties of this compound would depend on the specific arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable fluorobenzene derivative with an amine containing the 5-amino-2-methoxyphenyl group. The exact conditions and reagents would depend on the specific synthesis route chosen .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atomic groups. It would likely exhibit the planar geometry typical of amides and aromatic rings. The presence of the fluorine atom could introduce some degree of polarity .Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The presence of the aromatic rings could also enable it to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of its intermolecular forces .Applications De Recherche Scientifique

Radiolabeled Antagonist for Serotonergic Neurotransmission Study

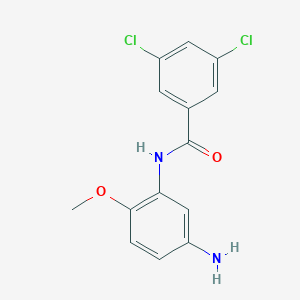

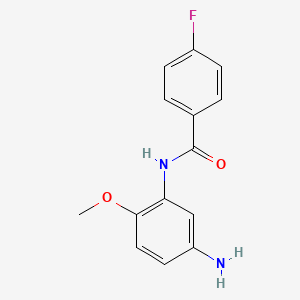

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide, as part of [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [(18)F]p-MPPF, is utilized as a 5-HT(1A) antagonist in the study of serotonergic neurotransmission with positron emission tomography (PET). This research includes chemistry, radiochemistry, and application in animal and human studies using PET. Toxicity and metabolism aspects are also explored (Plenevaux et al., 2000).

Application in Brain Imaging for Alzheimer's Disease

The compound, as part of 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, is used in PET for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities in hippocampi and raphe nuclei of Alzheimer's patients compared to controls. This research highlights the compound's potential in studying neurological disorders (Kepe et al., 2006).

Evaluation as Potential Anticancer Agents

Aminothiazole-paeonol derivatives, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, have been synthesized and evaluated for their anticancer effects on various cancer cell lines. These compounds have shown high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma, suggesting the relevance of N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide derivatives in cancer research (Tsai et al., 2016).

Synthesis and Antiviral Activity

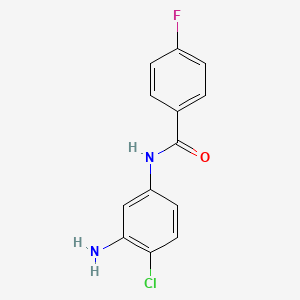

N-Phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, have been synthesized and evaluated for their antiviral activities against Enterovirus 71. These compounds, which are structurally related to N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide, demonstrate potential as lead compounds in the development of antiviral drugs (Ji et al., 2013).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended for use in a material or chemical process, its mechanism would depend on its chemical properties .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-19-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVGIFGVRJKQID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)